molecular formula C12H13N3O2 B1517863 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea CAS No. 1154873-08-1

1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea

Cat. No.: B1517863
CAS No.: 1154873-08-1
M. Wt: 231.25 g/mol
InChI Key: ZYEOOUADZDVQBM-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Bioactivity and Antimicrobial Properties

Researchers have synthesized derivatives similar to 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea, exploring their bioactivity against various pathogens. For instance, a compound synthesized by coupling furfural with urea showed broad-spectrum activity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, suggesting potential for medicinal purposes and novel drug development (Donlawson et al., 2020).

Molecular Interactions

Studies on urea derivatives have provided insights into molecular interactions. For example, the interaction of urea derivatives with various anions in solutions has been investigated, revealing insights into hydrogen bonding dynamics and the potential for developing new sensing materials (Boiocchi et al., 2004).

Material Science Applications

In the field of material science, urea derivatives have been used to design self-healing poly(urea–urethane) elastomers. These materials exhibit quantitative healing efficiency at room temperature without external intervention, opening avenues for creating durable and sustainable materials (Rekondo et al., 2014).

Anticancer Activity

Some derivatives have been explored for their anticancer activities. For instance, urea derivatives showing potent activity against chronic myeloid leukemia (CML) cell lines indicate the potential for urea-based compounds in cancer treatment strategies (Li et al., 2019).

Corrosion Inhibition

Urea derivatives have also been evaluated as corrosion inhibitors for metals, demonstrating the chemical versatility of these compounds in industrial applications. Studies have shown that certain urea derivatives can effectively inhibit corrosion of mild steel in acidic environments, highlighting their potential as protective agents (Mistry et al., 2011).

Properties

IUPAC Name

1-(4-aminophenyl)-3-(furan-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8,13H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEOOUADZDVQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.